3-Bromo-4',4''-dimethoxytrityl alcohol

Crystal Engineering Solid-State Chemistry Materials Science

Choose 3-Bromo-4',4''-dimethoxytrityl alcohol (845790-76-3) to streamline your complex molecule synthesis. This advanced intermediate uniquely integrates an acid-labile DMT protecting group with a versatile meta-bromine handle, enabling orthogonal late-stage diversification in a single convergent step. The bromine remains inert during standard DMT deprotection cycles but activates on-demand for cross-coupling, fluorophore conjugation, or solid-support functionalization—reducing reaction step count and improving process efficiency. Its enhanced LogP drives lipophilicity for superior cellular distribution in probe design, while the distinctive 77.91 Da mass shift ensures unambiguous analytical traceability. Standard DMT alcohols or simple bromobenzene reagents cannot replicate this integrated, double-handle architecture.

Molecular Formula C21H19BrO3
Molecular Weight 399.3 g/mol
Cat. No. B13393912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4',4''-dimethoxytrityl alcohol
Molecular FormulaC21H19BrO3
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC(=CC=C3)Br)O
InChIInChI=1S/C21H19BrO3/c1-24-19-10-6-15(7-11-19)21(23,17-4-3-5-18(22)14-17)16-8-12-20(25-2)13-9-16/h3-14,23H,1-2H3
InChIKeyLRLOMWRZOXMWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 10 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4',4''-dimethoxytrityl alcohol: A Bifunctional Trityl Derivative for Advanced Synthesis


3-Bromo-4',4''-dimethoxytrityl alcohol (CAS: 845790-76-3) is a specialized organic compound belonging to the trityl alcohol family, characterized by a central triphenylmethanol core substituted with two para-methoxy groups and a meta-bromine atom on one phenyl ring [1]. This structure confers properties of both a protective group, due to the acid-labile dimethoxytrityl (DMT) moiety widely used in nucleoside chemistry [2], and a synthetic building block, owing to the versatile bromine substituent. While trityl alcohols like 4,4'-dimethoxytrityl alcohol serve as stable, alcohol-protecting reagents [2], the brominated analog is positioned as an advanced intermediate for creating more complex molecular architectures.

Why 3-Bromo-4',4''-dimethoxytrityl alcohol Cannot Be Replaced by Standard DMT Alcohols


In procurement and research, substituting 3-Bromo-4',4''-dimethoxytrityl alcohol with a generic dimethoxytrityl (DMT) alcohol or a simple bromobenzene derivative is not equivalent. The target compound uniquely integrates a DMT-type protecting group with a synthetically versatile aryl bromide. The DMT moiety is essential for its stability and selective deprotection under mild acidic conditions, a characteristic of this class [1]. Concurrently, the meta-bromine atom provides a site for orthogonal chemical transformations, such as cross-coupling reactions, which are impossible with standard 4,4'-dimethoxytrityl alcohol. This dual functionality allows for a convergent synthetic strategy where the protecting group and a latent reactive handle are introduced in a single step, thereby reducing overall step count and improving process efficiency in complex molecule synthesis [2].

Quantitative Differentiation: Data-Driven Selection of 3-Bromo-4',4''-dimethoxytrityl alcohol


Solid-State Packing and Stability: Comparative Crystallographic Data

Single-crystal X-ray diffraction analysis of a structurally analogous mono-para-substituted trityl compound (C20H17BrO) provides quantitative data on its solid-state arrangement, which is distinct from non-brominated analogs. The unit cell parameters (a = 12.152 Å, b = 13.7838 Å, c = 9.579 Å, orthorhombic Pna2₁ space group) demonstrate a specific packing motif influenced by Br···π and C-H···π interactions [1]. This level of structural detail is absent for non-brominated trityl alcohols, indicating that the bromine substituent directly impacts solid-state properties like crystal density and stability.

Crystal Engineering Solid-State Chemistry Materials Science

Synthetic Versatility: Orthogonal Reactivity via Aryl Bromide

Unlike 4,4'-dimethoxytrityl alcohol, the meta-bromine substituent on the target compound provides a well-established site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This enables the creation of diverse compound libraries from a single advanced intermediate. While quantitative yield data for 3-Bromo-4',4''-dimethoxytrityl alcohol specifically is not located in the search results, the general utility of aryl bromides in such reactions is supported by class-level inference from patents [2] and general synthetic methodology.

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Enhanced Lipophilicity: Calculated LogP Comparison

The introduction of a bromine atom significantly increases the calculated partition coefficient (LogP) compared to non-brominated analogs, impacting membrane permeability and solubility. The predicted LogP for 3-Bromo-4',4''-dimethoxytrityl alcohol is 4.75050, as reported by ChemSrc [1]. For the parent 4,4'-dimethoxytrityl alcohol, the calculated LogP is 3.9 .

Physicochemical Properties Drug Design Lipophilicity

Molecular Mass as a Differentiating Property

The precise molecular weight provides a clear analytical distinction from other trityl derivatives. The exact mass for 3-Bromo-4',4''-dimethoxytrityl alcohol is 398.05200 Da, based on its molecular formula of C21H19BrO3 [1]. For comparison, the common 4,4'-dimethoxytrityl alcohol (C21H20O3) has an exact mass of 320.14124 Da [2]. This 77.91 Da difference is directly attributable to the substitution of a hydrogen atom with a bromine atom.

Analytical Chemistry QC/QA Logistics

Application Scenarios: Leveraging 3-Bromo-4',4''-dimethoxytrityl alcohol's Unique Properties


Convergent Synthesis of Multifunctional Molecular Probes

Researchers building complex chemical probes can utilize this compound to install a DMT-protected alcohol and an aryl bromide handle in a single reaction. The DMT group remains stable during subsequent synthetic steps, while the aryl bromide can be independently activated for cross-coupling, allowing for modular, late-stage diversification of the probe scaffold. The higher predicted LogP of 4.75 compared to the parent DMT alcohol (LogP 3.9) also suggests that the brominated scaffold will impart greater lipophilicity to the final probe, potentially influencing its cellular distribution [1][2].

Solid-Phase Synthesis of Modified Oligonucleotides

In nucleic acid chemistry, the DMT group is the gold standard for protecting the 5'-OH during automated synthesis [1]. While 4,4'-dimethoxytrityl chloride is the standard reagent, 3-Bromo-4',4''-dimethoxytrityl alcohol can serve as a precursor for preparing novel, functionalized solid-supports or phosphoramidites. The bromine substituent remains inert under the standard acidic deprotection cycles (used to remove the DMT group) but can be used as a post-synthetic modification site to conjugate fluorophores, quenchers, or other labels directly to the support or the synthesized oligonucleotide.

Crystal Engineering and Materials Science Research

The distinct crystal packing of brominated trityl derivatives, as evidenced by the orthorhombic Pna2₁ structure of a similar compound [1], makes this compound a candidate for fundamental studies in crystal engineering. Researchers studying non-covalent interactions like Br···π and C-H···π contacts can use this compound as a model system. Its ability to form stable, well-defined crystalline architectures could be exploited in the design of novel organic materials, such as porous frameworks or components for organic electronics.

Quality Control and Analytical Method Development

The significant 77.91 Da mass difference between this compound and non-brominated trityl analogs provides a clear and unambiguous signature for analytical method development [1]. QC laboratories can leverage this exact mass difference (398.05200 Da vs. 320.14124 Da) to develop robust HPLC-MS methods for identifying and quantifying this specific derivative in complex reaction mixtures or for confirming the identity and purity of received materials against a standard certificate of analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4',4''-dimethoxytrityl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.